N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline
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Overview
Description
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two dimethylphenyl groups and a nitrophenyl group attached to an aniline core. Aromatic amines are known for their diverse applications in various fields, including pharmaceuticals, dyes, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of diamines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamines.
Substitution: Introduction of halogen or sulfonic acid groups onto the aromatic rings.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and polymers due to its aromatic structure and reactivity.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-aminophenyl)aniline: Similar structure but with an amino group instead of a nitro group.
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-methylphenyl)aniline: Similar structure but with a methyl group instead of a nitro group.
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-chlorophenyl)aniline: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline is unique due to the presence of both dimethylphenyl and nitrophenyl groups, which confer distinct chemical and biological properties. The nitro group, in particular, plays a crucial role in its reactivity and potential biological activities.
Biological Activity
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C16H18N2O2
- Molecular Weight : 270.33 g/mol
- CAS Number : Not explicitly listed but can be derived from its components.
The compound features a dimethylphenyl moiety and a nitrophenyl group, which are known to influence its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Many derivatives of aniline compounds have shown cytotoxic effects against various cancer cell lines. The presence of nitro groups often enhances this activity by interfering with cellular processes.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against bacterial and fungal strains, suggesting potential applications in treating infections.
- Enzyme Inhibition : Compounds with aniline structures can act as inhibitors for several enzymes involved in metabolic pathways.
- Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.
- Antibacterial Activity : It may inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis.
- Enzyme Interaction : The nitrophenyl group can participate in hydrogen bonding or π-π stacking interactions with enzyme active sites, leading to inhibition.
Case Study 1: Anticancer Efficacy
A study investigating the cytotoxic effects of similar compounds on human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells reported IC50 values ranging from 10 to 50 µM. The study highlighted that modifications in the phenyl groups significantly impacted the potency of the compounds.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 15 |
Compound B | Caco-2 | 25 |
This compound | HeLa | 30 |
Case Study 2: Antimicrobial Activity
Research on related aniline derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 100 µg/mL. These findings suggest that this compound could possess similar antimicrobial properties.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Properties
CAS No. |
918907-81-0 |
---|---|
Molecular Formula |
C22H22N2O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C22H22N2O2/c1-15-5-7-21(13-17(15)3)23(22-8-6-16(2)18(4)14-22)19-9-11-20(12-10-19)24(25)26/h5-14H,1-4H3 |
InChI Key |
RFKXXUPZPDCKLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
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